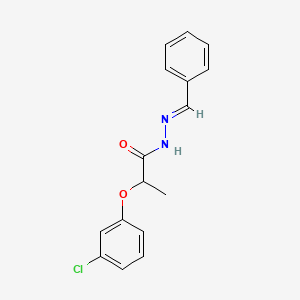
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is often referred to as ENPA, and it is a member of the acrylamide family of compounds.
Mecanismo De Acción
ENPA's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis, or programmed cell death, in cancer cells. ENPA has also been shown to interact with DNA and induce DNA damage, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
ENPA's biochemical and physiological effects are complex and varied, and they depend on the specific context in which it is used. In cancer cells, ENPA has been shown to induce apoptosis and inhibit the activity of certain enzymes, which may contribute to its anticancer activity. In other contexts, ENPA may have different effects on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENPA has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on ENPA, including:
1. Further studies to elucidate its mechanism of action and identify specific molecular targets.
2. Development of new synthetic methods for ENPA and related compounds.
3. Investigation of ENPA's potential applications in materials science, such as in the development of new polymers or coatings.
4. Exploration of ENPA's potential applications in other areas of medicinal chemistry, such as in the treatment of neurological disorders.
5. Investigation of ENPA's potential as a diagnostic tool for cancer and other diseases.
In conclusion, N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action is not fully understood, but it has been shown to exhibit anticancer activity and inhibit the activity of certain enzymes. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
ENPA can be synthesized using a variety of methods, including the Michael addition reaction between 3-nitrobenzaldehyde and N-(1-ethylpropyl)acrylamide. This reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethyl sulfoxide or N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
ENPA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, ENPA has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ENPA has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pentan-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-12(4-2)15-14(17)9-8-11-6-5-7-13(10-11)16(18)19/h5-10,12H,3-4H2,1-2H3,(H,15,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNAYHSSYGEBLA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)
![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)




![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)